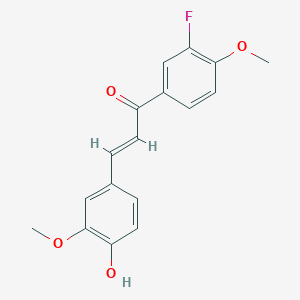
(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base.
-
Starting Materials
- 3-fluoro-4-methoxybenzaldehyde
- 4-hydroxy-3-methoxyacetophenone
-
Reaction Conditions
- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the aldehyde and ketone in the solvent.
- Add the base to the reaction mixture.
- Stir the mixture at the desired temperature for a specific period.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Epoxides, quinones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, nitro compounds
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one depends on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting enzymes involved in inflammation or cancer progression.
Signal Transduction: Modulating signaling pathways that regulate cell growth and apoptosis.
Receptor Binding: Binding to specific receptors on cell surfaces to elicit biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(3-fluoro-4-methoxyphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both fluoro and methoxy groups on one phenyl ring and hydroxy and methoxy groups on the other phenyl ring. This unique combination of substituents can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C17H15FO4 |
|---|---|
Poids moléculaire |
302.30 g/mol |
Nom IUPAC |
(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO4/c1-21-16-8-5-12(10-13(16)18)14(19)6-3-11-4-7-15(20)17(9-11)22-2/h3-10,20H,1-2H3/b6-3+ |
Clé InChI |
YYAIFDXWRNNHAW-ZZXKWVIFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC)F |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















